The synthesis of Bivalirudin Trifluoroacetic Acid Salt typically employs solid-phase peptide synthesis techniques. The process begins with the assembly of the linear peptide chain on a resin, commonly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is constructed by sequentially adding protected amino acids, followed by cleavage from the resin using concentrated trifluoroacetic acid. This results in a crude form of Bivalirudin, which is then purified through high-performance liquid chromatography to achieve a purity level exceeding 99% .
In industrial settings, the production methods mirror those used in laboratory synthesis but are optimized for larger scale and cost-effectiveness. The use of solid-phase synthesis allows for efficient production and straightforward purification processes, ensuring high yield and purity while minimizing environmental impact .
Bivalirudin Trifluoroacetic Acid Salt consists of a sequence of 20 amino acids forming a complex structure that includes multiple functional groups essential for its biological activity. The molecular formula can be represented as C_59H_80N_13O_15S, with a molecular weight of approximately 1030.4 g/mol. The trifluoroacetate component enhances solubility and stability, making it suitable for intravenous administration .
Bivalirudin Trifluoroacetic Acid Salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound does not typically engage in oxidation or reduction reactions due to the stability of its peptide structure.
The major product from these reactions is the purified Bivalirudin Trifluoroacetic Acid Salt with high purity levels.
Bivalirudin acts as a specific and reversible direct thrombin inhibitor. By binding to both the catalytic site and the anion-binding exosite of thrombin, it effectively disrupts the coagulation cascade, preventing thrombus formation. This mechanism is crucial during procedures such as percutaneous coronary interventions where blood clotting poses significant risks.
The pharmacokinetics of Bivalirudin indicate that it is cleared from the body primarily through renal mechanisms (approximately 20% via glomerular filtration) and proteolytic cleavage. Its anticoagulant effect typically subsides about one hour after discontinuation of administration .
Bivalirudin Trifluoroacetic Acid Salt appears as a white to off-white powder. It is soluble in water due to its trifluoroacetate form, which enhances its bioavailability when administered intravenously.
These properties contribute to its effectiveness as an anticoagulant agent in clinical settings .
Bivalirudin Trifluoroacetic Acid Salt has significant applications in the medical field:
This compound exemplifies the advancements in peptide therapeutics, highlighting its importance in modern medicine for managing coagulation disorders effectively.
Bivalirudin trifluoroacetate salt is systematically named as D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine trifluoroacetate. This reflects its 20-amino-acid sequence and the trifluoroacetic acid (TFA) counter-ion. The peptide adopts a structured conformation where cationic residues (e.g., arginine) interact ionically with the TFA anion [1] [6].
Common synonyms include:
Table 1: Synonyms of Bivalirudin Trifluoroacetate Salt
Systematic Name | Common Synonyms | Brand Names |
---|---|---|
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine trifluoroacetate | Hirulog TFA, BG-8967 | Angiomax®, Angiox® |
The TFA counter-ion originates from peptide synthesis purification, where trifluoroacetic acid is used in reversed-phase HPLC. This anion influences solubility and stability but is pharmacologically inactive [2].
The molecular formula of bivalirudin trifluoroacetate salt is C₁₀₀H₁₃₉F₃N₂₄O₃₅, integrating the peptide (C₉₈H₁₃₈N₂₄O₃₃) and one TFA moiety (C₂HF₃O₂). The molecular weight is 2,294.34 g/mol [5] [9]. In contrast, the free base (without TFA) has the formula C₉₈H₁₃₈N₂₄O₃₃ and a molecular weight of 2,180.29 g/mol [4]. The 5.2% mass increase in the TFA salt arises from the counter-ion’s inclusion, which neutralizes basic residues (e.g., arginine) [2].
Table 2: Molecular Weight Comparison
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free Base | C₉₈H₁₃₈N₂₄O₃₃ | 2,180.29 |
Trifluoroacetate Salt | C₁₀₀H₁₃₉F₃N₂₄O₃₅ | 2,294.34 |
Elemental analysis confirms:
The SMILES string encodes stereochemistry and bonding:
N5([C@@H](CCC5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](Cc6ccc(cc6)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H]2N(CCC2)C(=O)[C@@H](...
This string details the peptide backbone, side chains, and TFA linkage [1] [6].
The InChI Key (OIRCOABEOLEUMC-GEJPAHFPSA-N
) and InChI descriptor provide a standardized identifier for databases:
1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1
This encompasses protonation states, stereocenters, and tautomers [1] [6].
Bivalirudin adopts a bivalent binding motif:
The TFA anion influences conformation by neutralizing basic residues (e.g., Arg3). This stabilizes salt bridges and helical domains, as seen in analogues like hirudin. While no full crystallographic data exists for bivalirudin-TFA, studies on similar peptides show TFA can enhance helicity by 10–15% compared to chloride ions [2].
Key structural features include:
Storage at −20°C preserves this conformation, preventing aggregation or degradation [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7